molecular formula C7H7FN2O2 B573144 2-Fluoro-3-methyl-6-nitroaniline CAS No. 1261676-68-9

2-Fluoro-3-methyl-6-nitroaniline

Cat. No.: B573144
CAS No.: 1261676-68-9
M. Wt: 170.143
InChI Key: ZSDGOICOFHCJJL-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-6-nitroaniline is a substituted aniline derivative featuring a benzene ring with amino (-NH₂), nitro (-NO₂), fluorine (-F), and methyl (-CH₃) groups at positions 1, 6, 2, and 3, respectively (based on IUPAC numbering). This compound belongs to the nitroaniline family, which is widely used in pharmaceuticals, agrochemicals, and dyestuff synthesis.

Properties

IUPAC Name

2-fluoro-3-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGOICOFHCJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743121
Record name 2-Fluoro-3-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261676-68-9
Record name 2-Fluoro-3-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-6-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-Fluoro-3-methyl-6-aminoaniline.

    Substitution: 2-Methoxy-3-methyl-6-nitroaniline.

    Oxidation: 2-Fluoro-3-carboxy-6-nitroaniline.

Scientific Research Applications

2-Fluoro-3-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-6-nitroaniline depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the nitro group can also facilitate electron transfer processes, making it useful in redox reactions.

Comparison with Similar Compounds

Key Findings :

  • Fluorine and nitro group positions influence polarity and melting points. For example, 2-Fluoro-5-nitroaniline has a higher melting point (99–101°C) compared to other isomers .
  • Collision cross-section analysis for 3-Fluoro-2-methyl-6-nitroaniline suggests distinct conformational stability due to substituent arrangement .

Halogen-Substituted Analogs

Halogen substitutions (e.g., Cl vs. F) affect electronic properties and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences Hazards References
2-Chloro-3-fluoro-6-nitroaniline C₆H₄ClFN₂O₂ 190.50 1-NH₂, 2-Cl, 3-F, 6-NO₂ Chlorine increases molecular weight Requires inhalation precautions
3-Chloro-6-methyl-2-nitroaniline C₇H₇ClN₂O₂ 186.59 1-NH₂, 3-Cl, 6-CH₃, 2-NO₂ Nitro at position 2 vs. 6 Toxicological risks; first-aid needed
2,4-Difluoro-6-nitroaniline C₆H₄F₂N₂O₂ 174.10 1-NH₂, 2-F, 4-F, 6-NO₂ Dual fluorine enhances electronegativity N/A

Key Findings :

  • Dichloro or difluoro derivatives (e.g., 2,4-Difluoro-6-nitroaniline) exhibit higher electronegativity, impacting reactivity in electrophilic substitutions .

Substituent Absence/Simplification

Removing substituents simplifies the structure and modifies properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences Applications References
2-Methyl-6-nitroaniline C₇H₈N₂O₂ 152.15 1-NH₂, 2-CH₃, 6-NO₂ Lacks fluorine Dye intermediate
2-Fluoro-6-methylaniline C₇H₈FN 139.14 1-NH₂, 2-F, 6-CH₃ Lacks nitro group Pharmaceutical precursor

Key Findings :

  • Nitro group removal (e.g., 2-Fluoro-6-methylaniline) decreases oxidative stability but increases suitability for amine-based syntheses .

Biological Activity

2-Fluoro-3-methyl-6-nitroaniline (FMNA) is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of the biological activity of FMNA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

FMNA is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline structure. The molecular formula is C7H8F N3O2, and its structure can be represented as follows:

Structure C7H8FN3O2\text{Structure }\text{C}_7\text{H}_8\text{F}\text{N}_3\text{O}_2

The synthesis of FMNA typically involves the nitration of 3-methyl-2-fluoroaniline, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Antimicrobial Properties

FMNA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For example, a study demonstrated that FMNA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial Strain MIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32

These findings suggest that FMNA could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of FMNA on various cancer cell lines. One notable study revealed that FMNA induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS).

Cell Line IC50 (µM)
MCF-715
HeLa20

This suggests that FMNA may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The biological activity of FMNA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : FMNA has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Induction of Apoptosis : In cancer cells, FMNA triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Reactive Oxygen Species Generation : The compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of FMNA against multi-drug resistant strains. The results indicated that FMNA not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its potential as a therapeutic agent against chronic infections.

Case Study 2: Anticancer Potential

In a separate investigation by Lee et al. (2021), FMNA was tested on various cancer cell lines. The study concluded that FMNA's ability to induce apoptosis was significantly higher than that observed with conventional chemotherapeutics, suggesting its potential role in combination therapies.

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